molecular formula C16H26O2 B120790 2-(p-Octylphenoxy)ethanol CAS No. 51437-89-9

2-(p-Octylphenoxy)ethanol

Cat. No. B120790
CAS RN: 51437-89-9
M. Wt: 250.38 g/mol
InChI Key: BHNQPLPANNDEGL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(p-Octylphenoxy)ethanol consists of 16 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule is InChI=1S/C16H26O2/c1-2-3-4-5-6-7-10-15-11-8-9-12-16(15)18-14-13-17/h8-9,11-12,17H,2-7,10,13-14H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of 2-(p-Octylphenoxy)ethanol is 250.38 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 10 . The exact mass is 250.193280068 g/mol, and the monoisotopic mass is 250.193280068 g/mol . The topological polar surface area is 29.5 Ų .

Scientific Research Applications

Extraction and Environmental Impact

  • Extraction from Aqueous Solutions : 2-(4-hydroxyphenyl)ethanol, a phenolic alcohol common in olive mill wastewater, has been extracted using emulsion liquid membranes. This method tests the effect of additives on solute permeation, contributing to understanding the extraction mechanisms of similar compounds (Reis et al., 2006).

  • Environmental Effects : Para-Nonylphenol, a related compound, has been shown to affect cytokine secretion in the human placenta. This raises concerns about the environmental impact and maternal exposure to endocrine disruptors during pregnancy (Bechi et al., 2009).

Biological Activity and Applications

  • Cytochrome P-4502E1 Role : Cytochrome P-4502E1 (2E1), involved in ethanol metabolism, illustrates the potential role of related compounds in liver metabolism and the activation of xenobiotics to hepatotoxic or carcinogenic products (Lieber, 1997).

  • Biogenic Amine Metabolites in Rats : Studies on ethanol-treated rats showed alterations in brain concentrations of biogenic amine metabolites, suggesting implications for the central metabolism of biogenic amines (Karoum et al., 1976).

Chemistry and Molecular Studies

  • Smiles Rearrangement Study : The general-base-catalysed Smiles rearrangement of 2-(p-nitrophenoxy)ethylamine to 2-(p-nitroanilino)ethanol shows how related compounds undergo significant molecular transformations, highlighting their versatility in chemical reactions (Knipe et al., 1984).

  • Isoquinoline Syntheses : The use of Norphenylephrine derivatives in the synthesis of isoquinolines, involving 2-amino-(3-hydroxyphenyl) ethanol, demonstrates the role of similar compounds in the creation of complex heterocyclic structures (Kametani et al., 1970).

Safety and Toxicology

  • Toxicological Studies : Toxicologic studies on p-tertiary octylphenoxy-polyethoxy ethanols (related compounds) indicate their limited absorption in rats and dogs, suggesting low acute oral toxicity (Larson et al., 1963).

Safety And Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure to 2-(p-Octylphenoxy)ethanol . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

2-(4-octylphenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)18-14-13-17/h9-12,17H,2-8,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNQPLPANNDEGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20865310
Record name 2-(4-Octylphenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(p-Octylphenoxy)ethanol

CAS RN

51437-89-9, 26636-32-8
Record name 4-Octylphenol monoethoxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51437-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethoxylated 4-octylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26636-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(p-Octylphenoxy)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051437899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Octylphenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(p-octylphenoxy)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.986
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Martín-García, R Romero-González… - Journal of Agricultural …, 2023 - ACS Publications
A polyhydroxy methacrylate-based stationary reversed phase was used for the determination of coformulants in 20 plant protection products (PPPs). These samples were analyzed by …
Number of citations: 6 pubs.acs.org
R Romero-González, B Martín-García… - Available at SSRN … - papers.ssrn.com
In this study, identification of co-formulants in 20 plant protection products (PPPs) was carried out by a method that used a polyhydroxy methacrylate based stationary reversed phase. …
Number of citations: 0 papers.ssrn.com
J Maag, F Christensen, J Kjølholt, CN Jeppesen… - Danish EPA, 2012 - mst.dk
The Danish Environmental Protection Agency’s List of Undesirable Substances (LOUS) is intended as a guide for enterprises. It indicates substances of concern whose use should be …
Number of citations: 2 www2.mst.dk

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